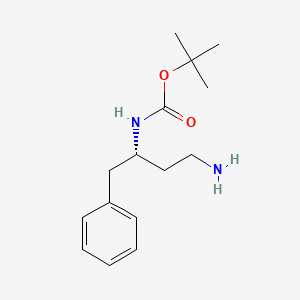![molecular formula C10H12N4 B15243862 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)
1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine typically involves the reaction of 6-methylpyridin-3-ylmethanol with imidazole under specific conditions. The process may include steps such as:
Base-catalyzed reactions: Using bases like sodium hydride or potassium carbonate to facilitate the reaction.
Solvent selection: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature control: Reactions are often conducted at elevated temperatures to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.
2-(6-Methylpyridin-3-yl)acetic acid: Used in organic synthesis.
1-(6-Methylpyridin-2-yl)piperazine: Investigated for its pharmacological properties.
Uniqueness: 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine stands out due to its unique combination of pyridine and imidazole rings, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[(6-methylpyridin-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-9(6-13-8)7-14-5-4-12-10(14)11/h2-6H,7H2,1H3,(H2,11,12) |
InChI Key |
RLEMNDYCXXXSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)

![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)

![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)







![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
